![molecular formula C14H11BrO3 B2640416 3-[(2-Bromophenyl)methoxy]benzoic acid CAS No. 923809-38-5](/img/structure/B2640416.png)
3-[(2-Bromophenyl)methoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2-Bromophenyl)methoxy]benzoic acid” is a benzoic acid derivative with the molecular formula C14H11BrO3 and a molecular weight of 307.14 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a bromophenyl group through a methoxy bridge . The exact 3D structure is not available in the retrieved sources.Physical And Chemical Properties Analysis
“this compound” has a density of 1.6±0.1 g/cm3, a boiling point of 327.6±27.0 °C at 760 mmHg, and a flash point of 151.9±23.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis and Reactivity
A detailed computational study on the structure, vibrational analysis, and chemical reactivity descriptors of related bromo-methoxy benzoic acid derivatives reveals insights into their molecular properties. The study includes predictions on reactivity, solvent influence, and non-linear optical properties, showcasing the potential of such compounds in advanced material sciences and chemical synthesis research (Yadav et al., 2022).
Antioxidant and Enzyme Inhibitory Activities
Research on novel bromophenols, synthesized from benzoic acids, demonstrates significant antioxidant activities and inhibitory effects on metabolic enzymes such as acetylcholinesterase and carbonic anhydrase. This indicates potential therapeutic applications, particularly in combating oxidative stress and related disorders (Öztaşkın et al., 2017).
Photoluminescence in Lanthanide Complexes
The use of 4-benzyloxy benzoic acid derivatives, including those with methoxy groups, in lanthanide coordination compounds has been explored to test the influence of electron-donating and withdrawing substituents on photophysical properties. The study provides a foundation for the design of luminescent materials for potential application in optical devices and sensors (Sivakumar et al., 2010).
Synthetic Pathways and Chemical Transformations
Investigations into the regioselective metalation and carboxylation of certain benzoic acids, including procedures that may involve bromo-methoxy benzoic acid derivatives, highlight advanced synthetic methodologies for functionalizing aromatic compounds. These studies are crucial for the development of novel pharmaceuticals and complex organic molecules (Dmowski & Piasecka-Maciejewska, 1998).
Environmental and Material Sciences
Research into the adsorption properties of modified activated carbon using methoxy benzoic acid derivatives underscores the potential for these compounds in environmental applications, such as the removal of heavy metals from water. This could lead to advancements in water purification technologies and the development of more efficient and selective adsorbent materials (Gunjate et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(2-bromophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPQVNAZNGNLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
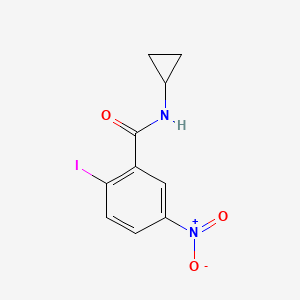
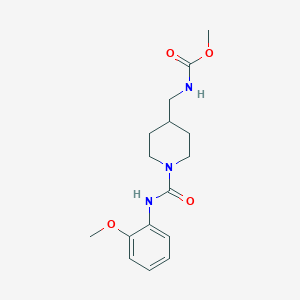
![6-[5-(2-Benzylsulfanylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2640338.png)
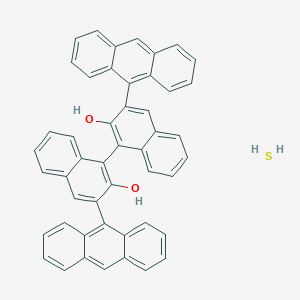

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2640342.png)
![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)
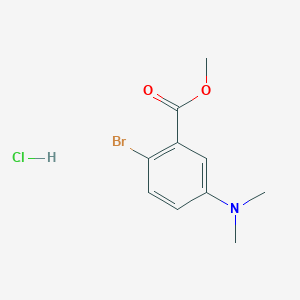

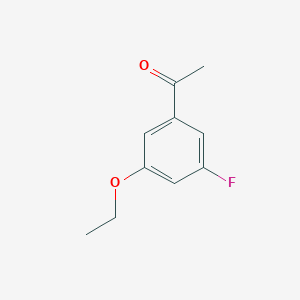
![1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2640351.png)
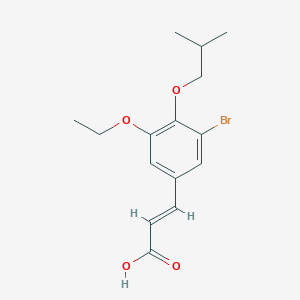
![Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2640354.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride](/img/structure/B2640356.png)
